molecular formula C12H11F3N2O B11745106 2(1H)-Quinolinone, 6-(dimethylamino)-4-(trifluoromethyl)-

2(1H)-Quinolinone, 6-(dimethylamino)-4-(trifluoromethyl)-

Cat. No.: B11745106
M. Wt: 256.22 g/mol
InChI Key: JDXONFGBSUBGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Dimethylamino)-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one is a synthetic organic compound characterized by the presence of a dimethylamino group and a trifluoromethyl group attached to a quinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(dimethylamino)-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Dimethylamino)-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(dimethylamino)-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 6-(Dimethylamino)-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one is unique due to the combination of the dimethylamino and trifluoromethyl groups, which confer distinct electronic properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H11F3N2O

Molecular Weight

256.22 g/mol

IUPAC Name

6-(dimethylamino)-4-(trifluoromethyl)-1H-quinolin-2-one

InChI

InChI=1S/C12H11F3N2O/c1-17(2)7-3-4-10-8(5-7)9(12(13,14)15)6-11(18)16-10/h3-6H,1-2H3,(H,16,18)

InChI Key

JDXONFGBSUBGTN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC(=O)C=C2C(F)(F)F

Origin of Product

United States

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